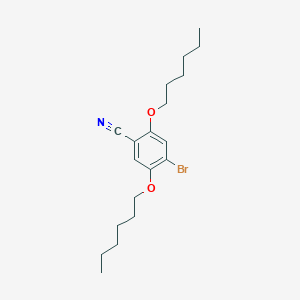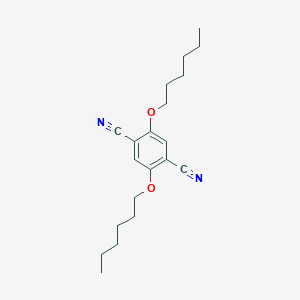![molecular formula C24H16OS3 B296074 Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone](/img/structure/B296074.png)
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone, also known as PDM, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. PDM has a unique molecular structure that allows it to interact with biological systems in a specific manner, making it a valuable tool for studying various biochemical and physiological processes.
科学研究应用
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone has been used in various scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug discovery. This compound has been shown to inhibit the activity of certain enzymes, making it a potential drug target for the treatment of various diseases. Additionally, this compound has been used as a probe to study protein-ligand interactions, which can provide valuable insights into the mechanisms of various biochemical processes. This compound has also been used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics.
作用机制
Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone interacts with biological systems through the formation of covalent bonds with thiol groups on proteins and enzymes. This interaction can result in the inhibition of enzyme activity, which can have downstream effects on various biochemical processes. The specific mechanism of action of this compound may vary depending on the target enzyme or protein, and further research is needed to fully understand its interactions with biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific target enzyme or protein. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can result in increased levels of acetylcholine, which can have downstream effects on various physiological processes, including muscle contraction and cognitive function.
实验室实验的优点和局限性
One advantage of using Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone in lab experiments is its specificity for thiol groups on proteins and enzymes. This specificity allows for targeted inhibition of specific enzymes or proteins, which can provide valuable insights into various biochemical processes. However, one limitation of using this compound is its potential toxicity, as it can form covalent bonds with thiol groups on non-target proteins and enzymes, leading to unintended effects.
未来方向
Future research on Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone could focus on further elucidating its mechanism of action and identifying specific target enzymes or proteins. Additionally, this compound could be used in drug discovery efforts, as its unique molecular structure may provide a starting point for the development of new therapeutics. Finally, this compound could be used in the development of new probes for studying protein-ligand interactions, which can provide valuable insights into various biochemical processes.
合成方法
The synthesis of Phenyl[5-phenyl-2-(2-phenyl-2-thioxoethylidene)-1,3-dithiol-4-yl]methanone involves the reaction of 2-acetylthiophene with 2-phenyl-2-thioxoethanol in the presence of a base catalyst. The resulting intermediate is then reacted with 4-chlorobenzaldehyde to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity and yield of the final product.
属性
分子式 |
C24H16OS3 |
|---|---|
分子量 |
416.6 g/mol |
IUPAC 名称 |
phenyl-[(2E)-5-phenyl-2-(2-phenyl-2-sulfanylideneethylidene)-1,3-dithiol-4-yl]methanone |
InChI |
InChI=1S/C24H16OS3/c25-22(18-12-6-2-7-13-18)24-23(19-14-8-3-9-15-19)27-21(28-24)16-20(26)17-10-4-1-5-11-17/h1-16H/b21-16+ |
InChI 键 |
OYZZILZSKFMTOX-LTGZKZEYSA-N |
手性 SMILES |
C1=CC=C(C=C1)C2=C(S/C(=C/C(=S)C3=CC=CC=C3)/S2)C(=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
规范 SMILES |
C1=CC=C(C=C1)C2=C(SC(=CC(=S)C3=CC=CC=C3)S2)C(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,5-Bis[(2-ethylhexyl)oxy]terephthalonitrile](/img/structure/B295994.png)
![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)
![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)

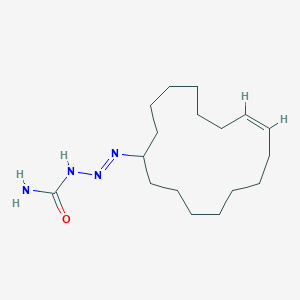
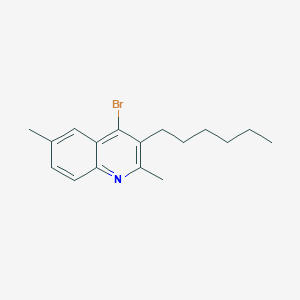
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
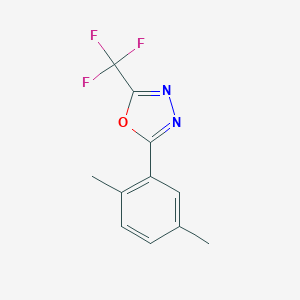
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
